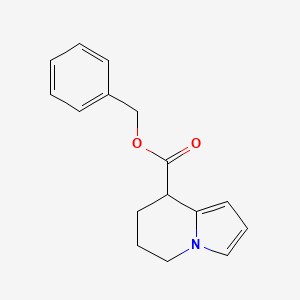![molecular formula C10H14OS2 B14250359 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one CAS No. 188674-89-7](/img/structure/B14250359.png)
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(methylsulfanyl)methylidene]bicyclo[221]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with bis(methylsulfanyl)methylidene reagents under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(methylsulfanyl) groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its reactive bis(methylsulfanyl) groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s bicyclic structure also contributes to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzylidenecamphor: Another bicyclic compound with a similar structure but different substituents.
3-(4-Methylbenzylidene)camphor: Similar in structure but with a methyl group on the benzylidene moiety.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Shares the bicyclic framework but lacks the bis(methylsulfanyl) groups.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one is unique due to the presence of bis(methylsulfanyl) groups, which impart distinct chemical reactivity and potential applications. Its rigid bicyclic structure also contributes to its stability and makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
188674-89-7 |
|---|---|
Molekularformel |
C10H14OS2 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
3-[bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14OS2/c1-12-10(13-2)8-6-3-4-7(5-6)9(8)11/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
CCDGWCRNTPBXAM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C1C2CCC(C2)C1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


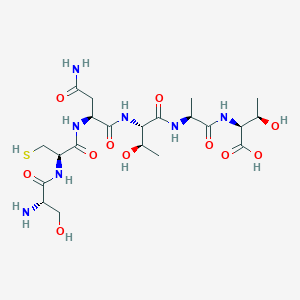
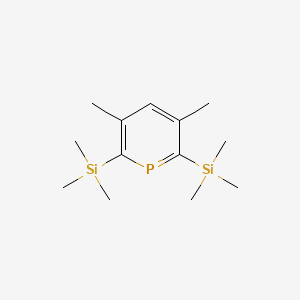
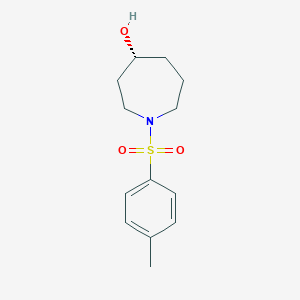
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
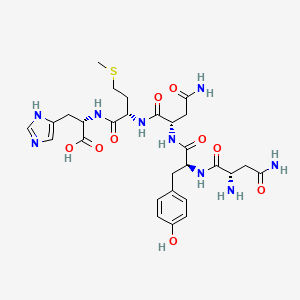
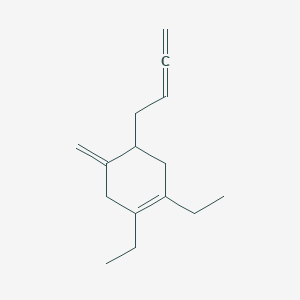
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
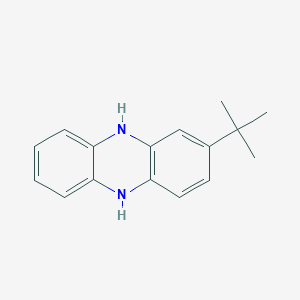

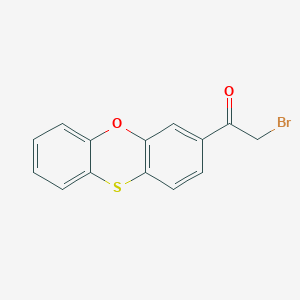
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
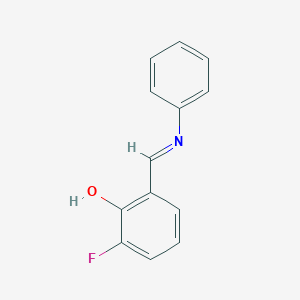
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
